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Compound of Interest

Compound Name: 2-Benzenesulfonamidopyrimidine

Cat. No.: B100309 Get Quote

Introduction
2-Benzenesulfonamidopyrimidine, also known by its IUPAC name N-pyrimidin-2-

ylbenzenesulfonamide, is a molecule of significant interest in medicinal chemistry and drug

development. As a derivative of the well-established sulfonamide class of compounds, it

presents a versatile scaffold for the design of novel therapeutic agents. The unique

combination of a benzenesulfonyl group and a pyrimidine ring imparts a distinct electronic and

structural profile, making it a compelling subject for spectroscopic investigation. This technical

guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-Benzenesulfonamidopyrimidine, offering field-proven

insights for researchers engaged in its synthesis, characterization, and application.

The structural elucidation of newly synthesized molecules is a cornerstone of chemical

research. Spectroscopic techniques provide a non-destructive window into the molecular

architecture, revealing the connectivity of atoms, the nature of chemical bonds, and the overall

molecular formula. For a compound like 2-Benzenesulfonamidopyrimidine, a thorough

understanding of its spectroscopic signature is paramount for confirming its identity, assessing

its purity, and predicting its chemical behavior.

Molecular Structure
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The foundational step in interpreting any spectroscopic data is a clear understanding of the

molecule's structure. 2-Benzenesulfonamidopyrimidine consists of a benzene ring

connected to a pyrimidine ring through a sulfonamide linkage.

Figure 1. Chemical structure of 2-Benzenesulfonamidopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. For 2-Benzenesulfonamidopyrimidine, both ¹H and ¹³C

NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Benzenesulfonamidopyrimidine is characterized by distinct

signals corresponding to the protons on the benzene and pyrimidine rings, as well as the N-H

proton of the sulfonamide group.

Experimental Protocol:

A typical ¹H NMR experiment would be conducted as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Benzenesulfonamidopyrimidine
in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is

critical; DMSO-d₆ is often preferred for sulfonamides as it can help in observing the

exchangeable N-H proton.

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): A range of approximately -2 to 12 ppm.

Data Interpretation:

The expected chemical shifts (δ) in ppm are summarized below. These are predicted values

based on the analysis of similar structures and may vary slightly depending on the solvent and

experimental conditions.

Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity Integration J-coupling (Hz)

Pyrimidine H-4,

H-6
~8.6 Doublet 2H ~4.8

Pyrimidine H-5 ~7.1 Triplet 1H ~4.8

Benzene H-2', H-

6' (ortho)
~7.9

Doublet of

Doublets
2H ~7.8, 1.5

Benzene H-3', H-

5' (meta)
~7.6 Triplet 2H ~7.8

Benzene H-4'

(para)
~7.5 Triplet 1H ~7.8

Sulfonamide N-H ~11.0-12.0 Broad Singlet 1H -

Expert Insights:

The downfield chemical shift of the pyrimidine protons (H-4, H-6) is due to the electron-

withdrawing nature of the nitrogen atoms in the ring.

The protons on the benzene ring exhibit a characteristic splitting pattern. The ortho protons

are typically the most deshielded due to their proximity to the electron-withdrawing sulfonyl

group.

The sulfonamide N-H proton is often broad and its chemical shift can be highly dependent on

concentration, temperature, and solvent. Its presence can be confirmed by a D₂O exchange

experiment, where the peak disappears upon addition of a drop of D₂O.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) is often

beneficial.

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 512-2048 scans are typically required due to the low natural abundance

of ¹³C.

Relaxation Delay (d1): 2 seconds.

Data Interpretation:

Carbon Assignment Chemical Shift (δ, ppm)

Pyrimidine C-2 ~158

Pyrimidine C-4, C-6 ~157

Pyrimidine C-5 ~117

Benzene C-1' (ipso) ~140

Benzene C-2', C-6' (ortho) ~127

Benzene C-3', C-5' (meta) ~129

Benzene C-4' (para) ~133

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Interpretation:

The key vibrational frequencies for 2-Benzenesulfonamidopyrimidine are presented below.

Vibrational Mode Frequency (cm⁻¹) Intensity

N-H Stretch 3200-3300 Medium

C-H Stretch (Aromatic) 3000-3100 Medium

C=N Stretch (Pyrimidine) 1570-1600 Strong

C=C Stretch (Aromatic) 1450-1500 Medium-Strong

S=O Asymmetric Stretch 1330-1370 Strong

S=O Symmetric Stretch 1150-1180 Strong

S-N Stretch 900-950 Medium

C-H Bending (Aromatic) 690-900 Strong

Expert Insights:
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The two strong absorption bands for the S=O stretching are highly characteristic of the

sulfonamide group.

The N-H stretching frequency can be influenced by hydrogen bonding. In the solid state, this

band is often broader than in a dilute solution.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elucidation of the

structure. For 2-Benzenesulfonamidopyrimidine, Electrospray Ionization (ESI) is a suitable

technique.

Experimental Protocol:

Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrument: A mass spectrometer equipped with an ESI source.

Parameters:

Ionization Mode: Positive or negative ion mode. In positive mode, the protonated molecule

[M+H]⁺ is observed. In negative mode, the deprotonated molecule [M-H]⁻ is observed.

Mass Range: A range of m/z 50-500 is typically sufficient.

Data Interpretation:

Molecular Ion: The expected exact mass of C₁₀H₉N₃O₂S is 235.04. In positive ion mode, the

protonated molecule [M+H]⁺ would be observed at m/z 236.05. In negative ion mode, the

deprotonated molecule [M-H]⁻ would be observed at m/z 234.03.

Fragmentation Pattern: The fragmentation of sulfonamides can be complex. Common

fragmentation pathways involve the cleavage of the S-N and S-C bonds.
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[M+H]⁺
m/z 236

[C₆H₅SO₂]⁺
m/z 141- C₄H₄N₃H

[C₄H₄N₃]⁺
m/z 94

- C₆H₅SO₂H

[C₆H₅]⁺
m/z 77

- SO₂
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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